2,6-Dimethylbenzenesulfonamide
Overview
Description
2,6-Dimethylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 6 positions, along with a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2,6-dimethylbenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase .
Mode of Action
It has been shown that aldehydes may act as a reducing agent when disulfanes are generated from aromatic sulfonamides . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth and proliferation . It’s possible that this compound may have a similar effect on certain biochemical pathways.
Result of Action
The condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde resulted in 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane . This suggests that this compound may undergo similar reactions, leading to the formation of new compounds.
Biochemical Analysis
Biochemical Properties
Sulfonamides, such as 2,6-Dimethylbenzenesulfonamide, are known to exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
For instance, they can inhibit the formation of folic acid in bacteria by preventing the addition of para-aminobenzoic acid (PABA) to pteridine .
Dosage Effects in Animal Models
Sulfonamides are widely used in veterinary medicine, and their dosage varies depending on the specific drug and the species being treated .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria .
Subcellular Localization
The localization of a molecule within a cell can be influenced by various factors, including its size, charge, and the presence of specific targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethylbenzene with chlorosulfonic acid to form 2,6-dimethylbenzenesulfonyl chloride, which is then reacted with ammonia to yield 2,6-Dimethylbenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzenesulfonamide
- 2,5-Dimethylbenzenesulfonamide
- 2,6-Dichlorobenzenesulfonamide
Uniqueness
2,6-Dimethylbenzenesulfonamide is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with other molecules. This distinct structure can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2,6-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBMBNNVUIWRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554214 | |
Record name | 2,6-Dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24010-56-8 | |
Record name | 2,6-Dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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